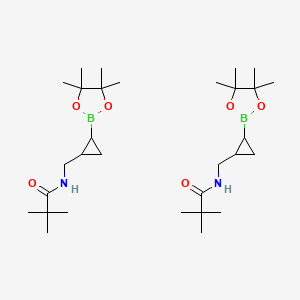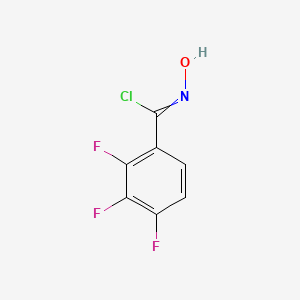![molecular formula C20H22N2O7 B13682832 tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate](/img/structure/B13682832.png)
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate is a complex organic compound with the molecular formula C20H22N2O7 and a molecular weight of 402.40 g/mol . This compound is primarily used in research and development due to its unique chemical structure and properties.
准备方法
The synthesis of tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate involves several steps. The starting materials and reagents are commercially available, and the synthesis typically involves the following steps:
Formation of the Isoindolinyl Intermediate: The synthesis begins with the preparation of the isoindolinyl intermediate. This involves the reaction of phthalic anhydride with an amine to form the isoindolinyl structure.
Formation of the Piperidyl Intermediate: The next step involves the formation of the piperidyl intermediate. This is achieved by reacting a piperidine derivative with a suitable reagent to introduce the desired functional groups.
Coupling Reaction: The final step involves the coupling of the isoindolinyl and piperidyl intermediates. This is typically done using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.
化学反应分析
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction are typically alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in substitution reactions include halogens, alkylating agents, and nucleophiles.
科学研究应用
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its structure allows it to interact with various biological targets, making it useful for drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and optimization.
作用机制
The mechanism of action of tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to form specific interactions with its targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
相似化合物的比较
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate can be compared with other similar compounds, such as:
tert-Butyl 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: This compound has a similar tert-butyl ester group but differs in its core structure, which includes a dioxane ring instead of an isoindolinyl group.
tert-Butyl 3,3’-(2-Amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy)dipropanoate: This compound also contains a tert-butyl ester group but has a different overall structure, including a bis(oxy)dipropanoate moiety.
The uniqueness of this compound lies in its combination of the isoindolinyl and piperidyl groups, which confer specific chemical and biological properties .
属性
分子式 |
C20H22N2O7 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetate |
InChI |
InChI=1S/C20H22N2O7/c1-20(2,3)29-15(24)10-28-13-7-5-6-11-16(13)19(27)22(17(11)25)12-8-9-14(23)21(4)18(12)26/h5-7,12H,8-10H2,1-4H3 |
InChI 键 |
BQXWHMQBKJAZDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)N(C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)






![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)





![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)
